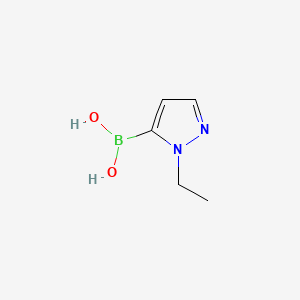

1-Ethylpyrazole-5-boronic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an ethyl group. The molecular formula of 1-ethylpyrazole-5-boronic acid is C5H9BN2O2, and it has a molecular weight of 139.95 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpyrazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-ethylpyrazole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethylpyrazole-5-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced forms.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

1-Ethylpyrazole-5-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-ethylpyrazole-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds .

Comparación Con Compuestos Similares

- 1-Methylpyrazole-5-boronic acid

- 1-Propylpyrazole-5-boronic acid

- 1-Butylpyrazole-5-boronic acid

Comparison: 1-Ethylpyrazole-5-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-methylpyrazole-5-boronic acid, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes and biological interactions. The longer alkyl chains in 1-propylpyrazole-5-boronic acid and 1-butylpyrazole-5-boronic acid may result in different solubility and reactivity profiles.

Actividad Biológica

1-Ethylpyrazole-5-boronic acid is a boron-containing heterocyclic compound that has garnered attention in medicinal and organic chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a boronic acid moiety, which allows it to participate in various chemical reactions and interact with biological targets.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with biomolecules, particularly through its boronic acid group. This group can interact with hydroxyl and amino groups in proteins, facilitating enzyme inhibition and influencing protein interactions. The pyrazole ring enhances binding affinity through hydrogen bonding and π-π interactions, making it a valuable tool in biochemical studies.

Biological Applications

This compound has shown potential in several biological contexts:

- Antiproliferative Activity : Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrazolo[4,3-c]pyridines can induce apoptosis in K562 leukemic cells through mechanisms involving caspase activation and PARP cleavage .

- Enzyme Inhibition : The compound's boronic acid functionality allows it to act as an inhibitor of serine proteases and other enzymes. This property is particularly useful in the development of therapeutic agents targeting specific pathways in disease processes .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound was tested against K562 leukemic cells. The results indicated significant cell death at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induced apoptosis via the activation of caspase pathways .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit the activity of certain kinases, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Antiproliferative Activity | Enzyme Inhibition Potential |

|---|---|---|---|

| This compound | Boronic Acid Derivative | High | Moderate |

| 1-Methylpyrazole-5-boronic Acid | Boronic Acid Derivative | Moderate | Low |

| 1-Propylpyrazole-5-boronic Acid | Boronic Acid Derivative | Low | Moderate |

This table illustrates that while this compound demonstrates high antiproliferative activity, its analogs exhibit varying degrees of efficacy and enzyme inhibition potential.

Propiedades

IUPAC Name |

(2-ethylpyrazol-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKALWZRSCXBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.